molecular formula C8H6IN B1179289 iron lysozyme glutarate CAS No. 133404-17-8

iron lysozyme glutarate

Cat. No.: B1179289
CAS No.: 133404-17-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iron lysozyme glutarate (ILG, ABC 1020) is a soluble iron complex developed as an anti-anaemic agent. It combines lysozyme, glutarate, and iron, offering enhanced bioavailability and therapeutic efficacy compared to traditional iron supplements. ILG effectively reverses haematological abnormalities, cardio- and splenomegaly, and exhibits dose-dependent efficacy, making it a promising candidate for treating iron-deficiency anaemia .

Properties

CAS No.

133404-17-8

Molecular Formula

C8H6IN

Synonyms

iron lysozyme glutarate

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Iron Lysozyme Glutarate and Other Iron Supplements

Compound Serum Iron Levels Efficacy in Anaemia Models Gastric Tolerability Key Findings
This compound Moderate Superior High (no lesions) Dose-dependent improvement in blood parameters; optimal bioavailability.
Ferrous Sulfate Highest Moderate Low (ulcerogenic) Rapid serum absorption but lower therapeutic efficacy and gastric toxicity.
Ferritin Low Low Moderate Limited bioavailability; less effective in reversing anaemia.
Iron Succinyl Protein Low Low Moderate Poor serum retention and slower haematological recovery.

Key Insights :

  • ILG vs. Ferrous Sulfate : Despite lower serum iron levels, ILG achieves superior therapeutic outcomes, likely due to sustained release and reduced oxidative stress .
  • ILG vs. Ferritin/Iron Succinyl Protein : ILG’s glutarate complex enhances stability and iron delivery, addressing the bioavailability limitations of protein-bound iron formulations .

Comparison with Other Glutarate Derivatives

Glutarate (C5 dicarboxylic acid) and its derivatives have diverse applications, from industrial synthesis to immunomodulation. Below is a comparison of ILG with other glutarate-containing compounds:

Key Insights :

  • ILG vs. DEG : Both utilize glutarate for improved delivery (ILG via iron complexation; DEG via esterification). DEG’s rapid hydrolysis contrasts with ILG’s sustained iron release, reflecting divergent therapeutic goals .
  • Industrial vs. Pharmaceutical Use: While ILG and 4-HO-DiPT glutarate focus on bioavailability, didecyl glutarate serves non-medical applications, highlighting glutarate’s versatility .

Mechanistic and Metabolic Considerations

Iron-Dependent Pathways:

ILG’s efficacy may relate to iron’s role in metabolic regulation. For instance, glutarate hydroxylases (Fe^2+-dependent enzymes) convert glutarate to L-2-hydroxyglutarate (L-2HG), a metabolite linked to epigenetic regulation . Elevated iron concentrations enhance this conversion, reducing glutarate accumulation .

Microbial Production Context:

Glutarate biosynthesis in Escherichia coli and Corynebacterium glutamicum involves lysine catabolism or α-ketoglutarate chain extension, achieving titers up to 36.5 mM . Though unrelated to ILG’s therapeutic use, these pathways underscore glutarate’s biochemical versatility and industrial relevance .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing iron lysozyme glutarate complexes, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves conjugating lysozyme with glutarate via cross-linking agents under controlled pH (e.g., phosphate buffer, pH 7.4), followed by iron incorporation through chelation. Purity validation requires HPLC analysis to quantify residual glutaric acid, mono-methyl glutarate, and dimethyl glutarate, with recovery rates benchmarked against standards (e.g., 93–106% recovery in HPLC protocols) . For iron quantification, inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy should be used to confirm stoichiometric ratios.

Q. Which spectroscopic techniques are most reliable for characterizing the secondary structure of this compound?

  • Methodological Answer : Microfluidic Modulation Spectroscopy (MMS) and Circular Dichroism (CD) spectroscopy are complementary. MMS provides high sensitivity for detecting α-helix and β-sheet content in solution (e.g., ~45% α-helix in lysozyme), while CD validates structural integrity against crystallographic data. Discrepancies in turn structure estimation (e.g., ~10% underestimation) require triangulation with X-ray diffraction or NMR for resolution .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies should be conducted using dynamic light scattering (DLS) to monitor aggregation and UV-Vis spectroscopy to track iron release. For example, C. glutamicum growth inhibition data (up to 60 g/L glutarate) suggest pH-dependent solubility thresholds, requiring buffered systems (pH 6–8) to prevent precipitation. Long-term stability assays (e.g., 4°C vs. 25°C over 30 days) should correlate structural changes with activity loss .

Advanced Research Questions

Q. How can cross-linking efficiency between lysozyme and glutarate be optimized without compromising protein activity?

  • Methodological Answer : Use bis(sulfosuccinimidyl) glutarate (BS²G) as a polar cross-linker to target lysine residues selectively. Reaction conditions (e.g., molar ratio 1:10 protein:cross-linker, 25°C, 1 hr) must balance conjugation efficiency (>70% by SDS-PAGE) with enzymatic activity retention. Activity assays (e.g., Micrococcus lysodeikticus lysis) should validate functional integrity post-conjugation .

Q. What strategies resolve contradictions in spectral data when analyzing this compound’s tertiary structure?

  • Methodological Answer : Discrepancies between MMS/CD and crystallographic data (e.g., β-sheet overestimation) necessitate hybrid approaches. Pair hydrogen-deuterium exchange mass spectrometry (HDX-MS) with molecular dynamics simulations to map solvent accessibility and conformational flexibility. For example, lysozyme’s "marginally more structured" solution behavior compared to crystal forms requires computational refinement of spectral baselines .

Q. How can metabolic engineering enhance glutarate production for this compound synthesis?

  • Methodological Answer : Engineered C. glutamicum strains (e.g., GTA-4) achieve high glutarate titers (46 g/L) via L-lysine pathway optimization. Key steps include:

  • Deletion of lysine exporter lysE to retain precursors.
  • Overexpression of 5-aminovalerate pathway enzymes (e.g., davAB).
  • Fed-batch fermentation with glucose feeding to mitigate substrate inhibition.
    Downstream purification via acid precipitation and ion-exchange chromatography yields >95% pure glutaric acid for conjugation .

Q. What are the limitations of using dimethyl glutarate as a read-across analog for toxicological profiling of this compound?

  • Methodological Answer : Dimethyl glutarate’s EU-LCI value (50 µg/m³) is extrapolated via molar adjustment from toxicological data on ester mixtures (e.g., dibasic esters). However, this compound’s protein-bound form may alter bioavailability. In vitro cytotoxicity assays (e.g., HepG2 cells) and comparative pharmacokinetic studies (free vs. conjugated glutarate) are required to validate read-across applicability .

Methodological Considerations

  • Data Contradictions : Address spectral or toxicity discrepancies by integrating orthogonal techniques (e.g., HDX-MS + computational modeling) and in vivo validation .
  • Experimental Design : For animal studies (e.g., antianemic effects), use controlled dosing regimens (e.g., 10–50 mg/kg in rodents) with hematological endpoints (hemoglobin, ferritin levels) .
  • Ethical Reporting : Adhere to Beilstein Journal guidelines for minimal compound characterization in main texts, relegating extensive datasets to supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.